[1-({[(4-methoxy-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid
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Overview
Description
[1-({[(4-methoxy-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid is a complex organic compound featuring an indole moiety, a cyclohexyl ring, and an acetic acid functional group. This compound is of interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-({[(4-methoxy-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Methoxy Group: The methoxy group is introduced via methylation, often using methyl iodide and a base such as potassium carbonate.
Acetylation: The indole derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base.
Formation of the Cyclohexyl Ring: The cyclohexyl ring is synthesized through a cyclization reaction, often involving a Diels-Alder reaction.
Final Coupling: The indole derivative is coupled with the cyclohexyl acetic acid derivative using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, converting it to a hydroxyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: Reduction of the carbonyl group in the acetyl moiety can be achieved using reducing agents like sodium borohydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane, room temperature.
Reduction: Sodium borohydride, methanol, ice bath.
Substitution: Nitric acid, sulfuric acid, 0°C for nitration.
Major Products
Oxidation: Hydroxy derivative of the compound.
Reduction: Alcohol derivative of the acetyl group.
Substitution: Nitro or halogenated derivatives of the indole ring.
Scientific Research Applications
Chemistry
In chemistry, [1-({[(4-methoxy-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. The indole moiety is known for its biological activity, and modifications of this compound can lead to the development of new therapeutic agents .
Medicine
In medicine, derivatives of this compound are investigated for their potential anti-inflammatory, anticancer, and antimicrobial properties. The presence of the indole ring is particularly significant due to its role in many biologically active molecules .
Industry
Industrially, this compound can be used in the synthesis of dyes, pigments, and other materials that require complex organic structures. Its stability and reactivity make it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of [1-({[(4-methoxy-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation by binding to their active sites .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
4-methoxyindole: A simpler indole derivative with a methoxy group.
Cyclohexylacetic acid: A compound with a cyclohexyl ring and an acetic acid group.
Uniqueness
[1-({[(4-methoxy-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid is unique due to its combination of an indole moiety, a methoxy group, and a cyclohexyl ring. This structure provides a unique set of chemical and biological properties that are not found in simpler compounds like indole-3-acetic acid or 4-methoxyindole .
Properties
Molecular Formula |
C20H26N2O4 |
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Molecular Weight |
358.4 g/mol |
IUPAC Name |
2-[1-[[[2-(4-methoxyindol-1-yl)acetyl]amino]methyl]cyclohexyl]acetic acid |
InChI |
InChI=1S/C20H26N2O4/c1-26-17-7-5-6-16-15(17)8-11-22(16)13-18(23)21-14-20(12-19(24)25)9-3-2-4-10-20/h5-8,11H,2-4,9-10,12-14H2,1H3,(H,21,23)(H,24,25) |
InChI Key |
JLGPRZBLVFQOCT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CC(=O)NCC3(CCCCC3)CC(=O)O |
Origin of Product |
United States |
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